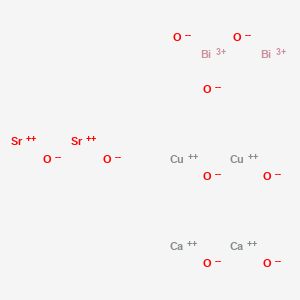![molecular formula C11H15NO3 B13820493 N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a dihydroxyphenyl group and an ethyl chain linked to a methylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-Dihydroxyphenethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent.
科学的研究の応用
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of novel materials and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and signaling pathways. This compound can modulate biochemical processes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide
- N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-methylacrylamide
- Dopamine Methacrylamide
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12(2)6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGBFADWQJNFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
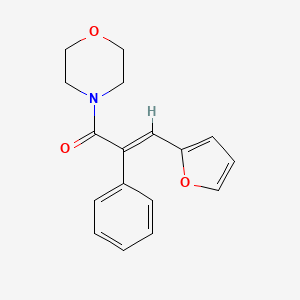
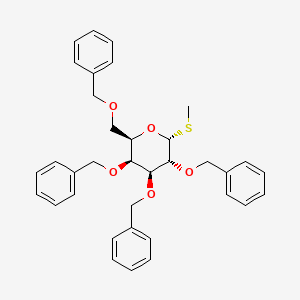
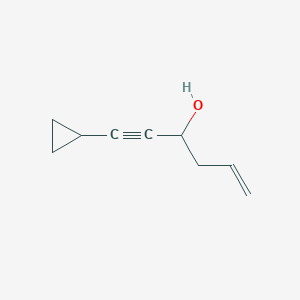

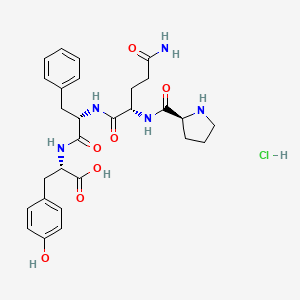
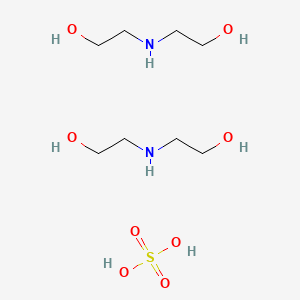
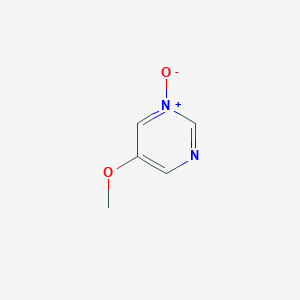
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
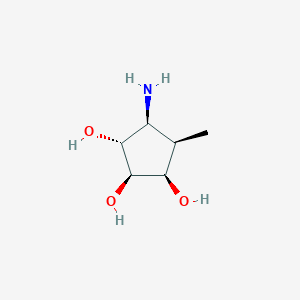
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)
